3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is fused with a piperidine ring and further substituted with a carboxamide group The phenyl ring is diethoxylated at the 2 and 5 positions, adding to its structural complexity
Properties
IUPAC Name |
3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-16-4-7-19(8-5-16)13-26-24(32)20-9-11-22-28-29-25(30(22)14-20)33-15-23(31)27-21-10-6-17(2)18(3)12-21/h4-12,14H,13,15H2,1-3H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFHMDNITHTBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions The initial step often includes the preparation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors The piperidine ring is then introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,2-c]pyridine core could play a crucial role in binding to these targets, while the piperidine and carboxamide groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing precursors such as 3,4-dimethylphenylamine and appropriate reagents to construct the triazole framework.
- Introduction of the Sulfanyl Group : This is achieved through thioether formation techniques.
- Carbamoylation : The introduction of the carbamoyl group enhances the compound's reactivity and biological potential.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the triazolo-pyridine class. For instance, derivatives like 22i , which share structural similarities with our compound, demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis.
- Modulation of Cell Signaling Pathways : By binding to specific receptors or enzymes, it can alter downstream signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Cell Viability Assays : Experiments using MTT assays on various cancer cell lines have indicated that compounds with similar structures can significantly reduce cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis has revealed that treatment with these compounds leads to increased rates of apoptosis in cancer cells, evidenced by Annexin V staining .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential therapeutic applications.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
